3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one
Overview
Description
3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique isoxazolo[5,4-d]pyrimidin-4-one scaffold, which has been found to exhibit various biological activities, making it a promising candidate for drug development .
Mechanism of Action
Target of Action
The primary target of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a promising target in the immunomodulation of several pathological conditions, particularly cancers .
Mode of Action
This compound acts as an inhibitor of IDO1 . It interacts with IDO1, preventing it from carrying out its normal function. This results in a change in the biochemical pathways that IDO1 is involved in .
Biochemical Pathways
IDO1 plays a significant role in the metabolism of tryptophan, an essential amino acid . It catalyzes the first and rate-limiting step of tryptophan conversion to N-formylkynurenine, which spontaneously hydrolyses to kynurenine . By inhibiting IDO1, this compound affects this pathway, leading to downstream effects that can influence various biological processes, including immune response .
Result of Action
The inhibition of IDO1 by this compound can lead to molecular and cellular effects that influence the immune response . Specifically, it can affect the immunomodulation of pathological conditions, particularly cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one typically involves a multi-step process. One common method starts with the preparation of 3-aryl-5-aminoisoxazole-4-carboxamides, which are then cyclized with triethyl orthoformate to yield the desired isoxazolo[5,4-d]pyrimidin-4-one scaffold . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile used.
Scientific Research Applications
Industry: Its unique chemical properties make it a useful intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrimido[4,5-d]pyrimidine: A bicyclic compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific interaction with IDO1 and its potential as a selective inhibitor, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
3-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-3-4-5(10)7-2-8-6(4)11-9-3/h2H,1H3,(H,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKKJTWWTYIYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90313010 | |
Record name | 3-Methyl[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90313010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68571-74-4 | |
Record name | 68571-74-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90313010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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